molecular formula C19H25N7O B2780110 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034405-85-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2780110
CAS No.: 2034405-85-9
M. Wt: 367.457
InChI Key: QWFURIZQRAQXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polycondensation

The synthesis of bi-functional melamine derivatives, including compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, has been explored for their potential in creating polycondensates. These derivatives serve as precursors for polymers with specific functional properties, illustrating the compound's utility in materials science and engineering Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980.

Antitumor and Antimicrobial Applications

Studies have synthesized bicyclic analogues of the antitumor drug 2,4,6-tris(dimethylamino)-1,3,5-triazine, exploring the chemical interactions and potential therapeutic applications of these compounds. Despite lacking antitumor activity in tested models, these studies contribute to the broader understanding of triazine derivatives in cancer research Langdon, Simmonds, & Stevens, 1984.

Additionally, triazine-based scaffolds have been investigated for their antimicrobial and antimycobacterial properties, showcasing the compound's relevance in developing new antibiotics and antimicrobial agents Patel, Patel, Kumari, Rajani, & Chikhalia, 2012.

Methodological Innovations in Organic Synthesis

Research has developed novel methods for the substitution of the dimethylamino group in gramine derivatives using triazine-based activating agents, demonstrating the compound's utility in synthesizing complex organic molecules and potential pharmaceuticals Fujita, Nishikawa, Sasamoto, Kitamura, & Kunishima, 2019.

Glycoside Synthesis for Antitumor Applications

The synthesis of glycosides, where the aglycon is an N-(Hydroxymethyl)amino-1,3,5-triazine derivative, has been explored for their potential antitumor applications, highlighting the compound's role in developing targeted cancer therapies Bagga, Dua, Williams, & Simmonds, 1997.

Antimalarial Activity

Research into 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and related guanidines has identified modest antimalarial activity, underscoring the potential of triazine derivatives in treating parasitic infections Werbel, Elslager, Hess, & Hutt, 1987.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-24(2)18-21-16(22-19(23-18)25(3)4)11-20-17(27)10-13-12-26(5)15-9-7-6-8-14(13)15/h6-9,12H,10-11H2,1-5H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFURIZQRAQXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.